1-(2,3,4-Trihydroxyphenyl)decan-1-one
Description
Overview of Polyhydroxylated Alkyl Phenyl Ketones (Acylphloroglucinols) in Academic Research
Polyhydroxylated alkyl phenyl ketones, a class of compounds that includes acylphloroglucinols, are naturally occurring phenolic compounds found in various plants, algae, and microorganisms. researchgate.net These secondary metabolites are characterized by a polyhydroxylated benzene (B151609) ring, such as a phloroglucinol (B13840) (1,3,5-trihydroxybenzene) core, acylated with a ketone-bearing alkyl or aryl group. rsc.orgresearchgate.net
In academic research, these compounds have garnered significant attention due to their structural diversity and wide range of biological activities. rsc.org Natural products containing the phloroglucinol motif exhibit antimicrobial, anti-inflammatory, antioxidant, and hypoglycemic properties. rsc.org Their biogenesis often involves the polyketide pathway, where an acyl-CoA unit condenses with malonyl-CoA units, followed by cyclization and subsequent modifications like prenylation, geranylation, or methylation. researchgate.net This leads to a vast array of complex and diverse chemical skeletons. researchgate.net
Researchers have isolated numerous acylphloroglucinol derivatives from various plant families, including Guttiferae, Myrtaceae, and Helichrysum species. researchgate.netnih.gov The exploration of these compounds has led to the discovery of molecules with notable bioactivities, such as arzanol, which has demonstrated antioxidant and anti-inflammatory effects. nih.gov The inherent reactivity of the phenolic hydroxyl groups is central to their antioxidant capacity, which is a key area of investigation. researchgate.net
Significance of 1-(2,3,4-Trihydroxyphenyl)decan-1-one within the Chemical Class
The specific compound, this compound, is a member of the polyhydroxylated alkyl phenyl ketone family. Its structure is defined by a decanoyl group (a 10-carbon acyl chain) attached to a 2,3,4-trihydroxybenzene (pyrogallol) ring. While many studied acylphloroglucinols are based on the 1,3,5-trihydroxybenzene core, the 1,2,3-trihydroxy (pyrogallol) or 1,2,4-trihydroxy substitution patterns also occur. The 2,3,4-trihydroxy arrangement in this particular molecule is a notable feature.
The significance of this compound lies in its potential biological activities, which can be inferred from its structural components. The antioxidant potential of phenolic compounds is strongly correlated with the number and position of hydroxyl groups on the benzene ring. researchgate.net The vicinal (ortho) arrangement of hydroxyl groups, as seen in the 2,3,4-trihydroxyphenyl moiety, is often associated with potent antioxidant and radical scavenging activity. researchgate.net Furthermore, the long alkyl chain (decanoyl group) imparts significant lipophilicity to the molecule, which could influence its interaction with biological membranes and cellular uptake.
While specific research on this compound is not extensively documented in publicly available literature, its structural similarity to other bioactive phenyl ketones suggests its potential as a target for pharmacological investigation. nih.gov For instance, synthetic phenyl ketone derivatives are being explored for various therapeutic applications. nih.gov
Scope and Research Objectives
Given the limited specific data on this compound, the primary research objective is its synthesis and characterization. A key goal would be to develop an efficient synthetic route, potentially via Friedel-Crafts acylation of a protected pyrogallol (B1678534) derivative with decanoyl chloride, to produce the compound in sufficient quantities for further study.
Subsequent objectives would involve comprehensive spectroscopic analysis (including NMR, IR, and mass spectrometry) to confirm its structure and purity. Following confirmation, a critical area of research would be the evaluation of its biological activities. Based on the properties of its chemical class, key research aims should include:
Assessment of Antioxidant Activity: Quantifying its ability to scavenge free radicals using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazole-6-sulfonic acid)) methods. mdpi.com
Evaluation of Anticancer Properties: Screening the compound for cytotoxic effects against various cancer cell lines. mdpi.com
Investigation of Antimicrobial Effects: Testing its efficacy against a panel of pathogenic bacteria and fungi, as many acylphloroglucinols exhibit such properties. acs.org
Achieving these objectives would elucidate the chemical and biological profile of this compound, contributing to the broader understanding of polyhydroxylated alkyl phenyl ketones and potentially identifying a new lead compound for therapeutic development.
Data Tables
General Properties of Polyhydroxylated Alkyl Phenyl Ketones (Acylphloroglucinols)
| Property | Description |
| Chemical Class | Natural Phenolic Compounds |
| Core Structure | Typically a polyhydroxylated benzene ring (e.g., phloroglucinol) |
| Common Sources | Plants (e.g., Hypericum, Eucalyptus), Brown Algae |
| Key Bioactivities | Antioxidant, Anti-inflammatory, Antimicrobial, Anticancer |
| Biosynthesis | Primarily via the polyketide pathway |
Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₄O₄ |
| Molecular Weight | 280.36 g/mol |
| Appearance | Not Determined |
| Melting Point | Not Determined |
| Boiling Point | Not Determined |
| Solubility | Not Determined |
| Biological Activity | Not Experimentally Determined; Predicted Antioxidant Potential |
Structure
2D Structure
3D Structure
Properties
CAS No. |
1154-72-9 |
|---|---|
Molecular Formula |
C16H24O4 |
Molecular Weight |
280.36 g/mol |
IUPAC Name |
1-(2,3,4-trihydroxyphenyl)decan-1-one |
InChI |
InChI=1S/C16H24O4/c1-2-3-4-5-6-7-8-9-13(17)12-10-11-14(18)16(20)15(12)19/h10-11,18-20H,2-9H2,1H3 |
InChI Key |
ZPMQGTUVDYNEHO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)C1=C(C(=C(C=C1)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Biosynthetic Pathways
Isolation from Natural Sources
Despite extensive research into the chemical constituents of various natural sources, the specific isolation of 1-(2,3,4-Trihydroxyphenyl)decan-1-one has not been widely documented in scientific literature. However, the structural motifs present in this compound suggest potential origins in both the plant and microbial kingdoms.
The Myristicaceae family of plants, which includes the well-known nutmeg tree (Myristica fragrans), is a rich source of various phenolic compounds, such as lignans, neolignans, and diphenylalkanes. nih.gov Numerous studies have led to the isolation of a variety of structurally related molecules from this family. For instance, compounds like malabaricone C and licarin A have been successfully isolated from nutmeg kernels. nih.govagriculturejournals.cz A review of the phytochemicals from Myristica fragrans highlights the presence of diverse compounds, including phenylpropanoids and terpenoids. nih.gov While acylphenols and dimeric acylphenols are noted as rare secondary metabolites identified in the genus Myristica, the specific compound this compound is not explicitly mentioned among the isolates in the available research. researchgate.net
The fungus Phanerochaete chrysosporium is a model organism for white-rot fungi, known for its ability to degrade lignin (B12514952) and a wide array of aromatic compounds through its powerful enzymatic system. nih.gov While this suggests a metabolic capacity for producing diverse phenolic structures, the isolation of this compound from Chrysosporium sp. has not been specifically reported in the reviewed scientific literature.
Proposed Biosynthetic Routes and Precursors
The biosynthesis of this compound is proposed to follow pathways similar to those of other phenolic lipids, such as alkylresorcinols. These compounds are typically synthesized by type III polyketide synthases (PKSs). nih.gov This class of enzymes is responsible for the creation of a wide variety of aromatic polyketides in bacteria, fungi, and plants. nih.gov
The proposed biosynthetic process likely involves the following key steps:
Initiation: The synthesis is initiated with a fatty acyl-CoA starter unit. In the case of this compound, this would likely be decanoyl-CoA.
Elongation: The starter unit undergoes iterative decarboxylative condensation with malonyl-CoA as the extender unit. This process, catalyzed by a type III PKS, builds the polyketide chain.
Cyclization and Aromatization: The resulting polyketide intermediate then undergoes cyclization and aromatization to form the trihydroxyphenyl ring. The specific pattern of hydroxylation to produce the 2,3,4-trihydroxy substitution would be determined by the specific PKS enzyme involved.
This general pathway is responsible for the biosynthesis of a vast array of natural products, including the flavonoids in plants and various bioactive compounds in microorganisms. nih.gov While the specific enzymes and genes responsible for the synthesis of this compound have not been identified, the established understanding of alkylresorcinol and other phenolic lipid biosynthesis provides a strong hypothetical framework. nih.govresearchgate.net
Synthetic Methodologies for 1 2,3,4 Trihydroxyphenyl Decan 1 One and Analogues
Stereoselective Synthesis and Chiral Analogues
The parent compound, 1-(2,3,4-trihydroxyphenyl)decan-1-one, is achiral. However, the synthesis of chiral analogues, particularly those with stereocenters on the decanoyl chain, is of significant interest for probing biological interactions. Stereoselective synthesis aims to control the formation of specific stereoisomers. mdpi.comnih.gov
One strategy to create a chiral analogue involves using a chiral starting material. For example, a commercially available chiral building block, such as (R)- or (S)-2-methyldecanoic acid, can be converted to its corresponding acyl chloride. A subsequent Friedel-Crafts acylation with protected pyrogallol (B1678534) would yield a chiral ketone with a defined stereocenter at the α-position of the carbonyl group. nih.gov
Another approach is asymmetric catalysis. An unsaturated precursor, synthesized for example via a Wittig or Heck reaction, could undergo an asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand) to create one or more stereocenters on the alkyl chain with high enantiomeric excess. Such methods are at the forefront of modern organic synthesis and provide access to a wide range of structurally diverse and stereochemically pure analogues. nih.govresearchgate.net
Preparation of Labeled Compounds for Mechanistic Studies
To investigate metabolic pathways, reaction mechanisms, or binding interactions, it is often necessary to synthesize isotopically labeled versions of a compound. nih.gov Stable isotopes such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Oxygen-18 (¹⁸O) can be incorporated at specific positions in the molecule.
For this compound, a common and direct labeling strategy involves using a labeled precursor in one of the key synthetic steps. For instance, to label the carbonyl carbon, one would employ [1-¹³C]decanoyl chloride in the Friedel-Crafts acylation step of the multi-step synthesis described previously (Section 3.1.4). The resulting this compound would contain a ¹³C label specifically at the C1 position of the decanoyl chain. This labeled compound can then be traced and identified in complex biological or chemical systems using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry. scielo.org.mx Similarly, deuterium labels can be introduced onto the alkyl chain by using deuterated starting materials or through specific reduction or exchange reactions.
Structural Elucidation and Characterization Techniques in Research
Spectroscopic Analysis for Structure Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds in solution. researchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy : This technique identifies the number of different types of protons (¹H nuclei), their chemical environments, and their proximity to other protons. For 1-(2,3,4-Trihydroxyphenyl)decan-1-one, ¹H NMR would be expected to show distinct signals for the aromatic protons on the trihydroxyphenyl ring, the methylene (B1212753) protons of the decanoyl chain, and the terminal methyl group protons. The splitting patterns (e.g., singlets, doublets, triplets) and coupling constants would reveal which protons are adjacent to one another, confirming the connectivity of the aliphatic chain and its attachment to the aromatic ring. chemnet.com
¹³C NMR Spectroscopy : This method provides information on the carbon skeleton of the molecule. researchgate.net Each unique carbon atom in this compound would produce a distinct signal. Key expected signals would include those for the carbonyl carbon (C=O), the aromatic carbons (some of which would be shifted downfield due to the attached hydroxyl groups), and the various carbons of the ten-carbon aliphatic chain. nih.gov Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH, CH₂, and CH₃ groups. bas.bg
A complete assignment of all proton and carbon signals, often aided by two-dimensional NMR techniques (like COSY, HSQC, and HMBC), is required for unambiguous structure confirmation. bas.bg
Table 1: Predicted NMR Data Interpretation for this compound
| Technique | Expected Observations | Information Gained |
| ¹H NMR | Signals in aromatic region, signals for α- and β-methylene groups to carbonyl, complex signals for other chain methylenes, signal for terminal methyl group. | Confirms presence of substituted aromatic ring and long aliphatic chain. Splitting patterns confirm connectivity. |
| ¹³C NMR | Signal for carbonyl carbon (~190-210 ppm), signals for aromatic carbons (some downfield due to -OH), multiple signals for aliphatic chain carbons. | Confirms carbon count and the presence of key functional groups (ketone, hydroxylated benzene (B151609) ring). |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. researchgate.net
Mass Spectrometry (MS) : In a typical electron ionization (EI) experiment, the molecule is fragmented, and the resulting pattern provides a "fingerprint." For this compound, characteristic fragments would likely arise from cleavage at the acyl-aryl bond (between the carbonyl group and the phenyl ring) and along the decanoyl chain.
High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. uj.ac.za This is a critical step in confirming the identity of a newly synthesized or isolated compound, as it distinguishes between molecules that may have the same nominal mass but different elemental compositions. researchgate.net
Table 2: Mass Spectrometry Data for this compound
| Technique | Parameter | Value |
| HRMS | Molecular Formula | C₁₆H₂₄O₄ |
| HRMS | Exact Mass | 280.1675 |
| MS | Molecular Weight | 280.36 |
Data based on the known molecular formula.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. rsc.org
For this compound, the IR spectrum would be expected to show characteristic absorption bands:
A broad band in the region of 3500-3200 cm⁻¹, indicative of the O-H stretching vibrations of the phenolic hydroxyl groups.
A strong, sharp band around 1630-1680 cm⁻¹, corresponding to the C=O stretching vibration of the ketone conjugated to the aromatic ring.
Several bands in the 1600-1450 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.
Bands in the 3000-2850 cm⁻¹ region from the C-H stretching of the aliphatic decanoyl chain.
X-ray Crystallography for Ligand-Receptor Complex Analysis
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state, crystalline sample. While it can be used to determine the structure of a small molecule itself, it is particularly powerful in biochemistry and medicinal chemistry for analyzing how a ligand (like this compound) binds to its biological target, such as a protein or nuclear receptor. nist.gov
To perform this analysis, a high-quality crystal of the ligand-receptor complex must first be grown. This crystal is then bombarded with X-rays, and the resulting diffraction pattern is analyzed. The analysis provides an electron density map, from which the atomic positions of both the protein and the bound ligand can be determined with high precision. nist.govicm.edu.pl This information is invaluable for understanding the molecular basis of the ligand's activity and for guiding the design of new, more potent or selective molecules. Although no specific X-ray crystallographic data for a complex containing this compound is available in the searched literature, this remains the definitive method for visualizing such interactions at an atomic level. nih.gov
Investigation of Biological Activities and Mechanisms of Action Preclinical Focus
Enzyme Modulation and Inhibition Studies
The interaction of 1-(2,3,4-Trihydroxyphenyl)decan-1-one with various enzymes is a key area of investigation to understand its therapeutic potential.
Acetylcholinesterase Inhibition
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov The inhibition of AChE is a primary therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govmdpi.com By preventing the degradation of acetylcholine, AChE inhibitors can enhance cholinergic neurotransmission. nih.gov Inhibitors of AChE can be reversible or irreversible. nih.gov
A review of the current scientific literature reveals a lack of specific studies investigating the inhibitory activity of this compound against acetylcholinesterase. Therefore, no data on its potency (e.g., IC50 value) or mechanism of inhibition (e.g., competitive, non-competitive) is available.
Lipoxygenase Enzyme Inhibition
Lipoxygenases (LOXs) are a family of enzymes that catalyze the oxidation of polyunsaturated fatty acids to produce lipid hydroperoxides. nih.gov These products play roles in inflammatory pathways, and their overproduction is linked to various inflammatory diseases. nih.govnih.gov Consequently, the inhibition of lipoxygenase activity is a target for the development of anti-inflammatory agents. nih.gov
There are currently no published studies specifically examining the inhibitory effect of this compound on lipoxygenase enzymes. As a result, its potential as a lipoxygenase inhibitor remains uncharacterized.
FAD-dependent Oxidoreductase Substrate/Inhibitor Screening
Flavin-adenine dinucleotide (FAD)-dependent oxidoreductases are a broad class of enzymes involved in a variety of metabolic and biosynthetic pathways. nih.govnih.gov These enzymes catalyze oxidation-reduction reactions using FAD as a cofactor. nih.gov Screening compounds for their ability to act as substrates or inhibitors of specific FAD-dependent oxidoreductases can reveal their metabolic fate or potential to modulate specific biological pathways. nih.gov
An extensive search of scientific databases indicates that this compound has not been screened for its activity as a substrate or inhibitor of FAD-dependent oxidoreductases.
Receptor-Ligand Interactions and Modulation
The ability of this compound to bind to and modulate the activity of specific receptors is another crucial aspect of its preclinical evaluation.
Nuclear Receptor (e.g., TR3/Nur77) Agonism/Antagonism
Nuclear receptors are a large family of ligand-activated transcription factors that regulate gene expression in response to various stimuli. nih.gov The orphan nuclear receptor TR3 (also known as Nur77) is implicated in the regulation of apoptosis, proliferation, and inflammation. nih.gov Modulating the activity of TR3 through agonist or antagonist compounds presents a potential therapeutic avenue for diseases such as cancer. nih.gov
There is no available data from studies investigating the interaction of this compound with the TR3/Nur77 nuclear receptor. Its potential to act as an agonist or antagonist of this receptor is currently unknown.
Estrogen Receptor Binding Profiling
The estrogen receptors (ERα and ERβ) are key members of the nuclear receptor superfamily that mediate the physiological effects of estrogens. genome.govnih.gov Compounds that bind to estrogen receptors can act as agonists, mimicking the effects of estrogen, or as antagonists, blocking its effects. escholarship.org Profiling the binding affinity of a compound for estrogen receptors is essential for assessing its potential endocrine-disrupting activity or its utility in hormone-dependent therapies. researchgate.netvegahub.eu
A review of the literature indicates that the estrogen receptor binding profile of this compound has not been determined. Therefore, its affinity for ERα and ERβ and its potential estrogenic or anti-estrogenic activity have not been characterized.
Antimicrobial and Antiviral Research
Comprehensive searches of scientific literature and research databases did not yield specific studies on the direct antimicrobial or antiviral properties of this compound. The following subsections reflect the absence of available data for the specified activities.
Antibacterial Activity (e.g., against multi-drug resistant and methicillin-resistant Staphylococcus aureus strains)
Currently, there is a lack of published research investigating the antibacterial activity of this compound against bacterial strains, including multi-drug resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA). While the search for novel antibacterial agents is a critical area of research, with studies often exploring compounds with phenolic and alkyl chain structures, specific data on this compound's efficacy, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against these pathogens, are not available in the public domain.
Antituberculosis Activity
There are no specific preclinical studies on the antituberculosis activity of this compound reported in the available scientific literature. The quest for new antitubercular drugs is ongoing due to the emergence of drug-resistant Mycobacterium tuberculosis strains. nih.govnih.gov However, this particular compound has not been identified as a subject of such investigations in the reviewed literature.
Antiviral Activity (e.g., anti-HIV-1, herpes simplex virus type 1)
Specific research on the antiviral activity of this compound against viruses such as Human Immunodeficiency Virus type 1 (HIV-1) or Herpes Simplex Virus type 1 (HSV-1) is not documented in the available scientific literature. While research into new antiviral compounds is active, with various chemical scaffolds being explored nih.govresearchgate.netmdpi.comnih.govresearchgate.net, there is no specific data to report on the potential of this compound in this area.
Antimalarial Activity Studies
A review of the current scientific literature reveals no specific studies investigating the antimalarial activity of this compound. The development of new antimalarial drugs is a global health priority, particularly due to the rise of drug-resistant Plasmodium parasites. nih.govnih.gov However, research has focused on other chemical classes, and to date, this compound has not been a subject of published antimalarial investigations.
Cellular and Molecular Responses
Autophagic Cell Death Induction in Cancer Models
While direct studies on this compound are limited, research on structurally similar compounds provides significant insights into its potential mechanism of action in cancer cells, specifically the induction of autophagic cell death.
Autophagy is a cellular process of self-digestion that can either promote cell survival or, under certain conditions, lead to a form of programmed cell death known as autophagic cell death. nih.govbiorxiv.org This process is of particular interest in oncology, as inducing autophagic cell death presents a therapeutic strategy for cancers that are resistant to apoptosis. nih.gov
A closely related analog, 1-(3,4,5-trihydroxyphenyl)nonan-1-one (THPN) , has been shown to induce autophagic cell death in melanoma cells. nih.gov This process is mediated by the nuclear receptor TR3. Research has indicated that the sensitivity of cancer cells to THPN-induced autophagy is influenced by the activity of the protein kinase Akt2. nih.gov High levels of Akt2 can interfere with the cellular localization of TR3, thus inhibiting the autophagic process. Consequently, downregulating Akt2 activity can sensitize otherwise resistant cancer cells to autophagic cell death induced by THPN and its optimized derivatives. nih.gov
Another related urushiol (B600771) derivative, 3-decylcatechol (DC) , has been demonstrated to induce autophagic cell death in human hepatocellular carcinoma (HCC) cells. oncotarget.com DC initiates autophagy by activating the Unc-51-like autophagy activating kinase 1 (ULK1) through the mTOR signaling pathway, leading to the formation of autophagosomes. The study confirmed that the observed cell death was indeed autophagic, as it could be suppressed by the autophagy inhibitor chloroquine. Furthermore, DC was found to activate the endoplasmic reticulum (ER) stress response, specifically the IRE1α/JNK/c-jun pathway, which contributes to the increased expression of the autophagic adaptor protein p62/SQSTM1, thereby promoting autophagic flux and subsequent cell death. oncotarget.com
These findings on close structural analogs suggest that this compound may also possess the ability to induce autophagic cell death in cancer cells, a hypothesis that warrants direct investigation.
Table of Research Findings on Related Compounds
| Compound | Biological Activity | Mechanism of Action | Cancer Model | Reference |
|---|---|---|---|---|
| 1-(3,4,5-trihydroxyphenyl)nonan-1-one (THPN) | Induction of Autophagic Cell Death | Agonist of nuclear receptor TR3; activity is modulated by Akt2. | Melanoma | nih.gov |
| 3-decylcatechol (DC) | Induction of Autophagic Cell Death | Activation of ULK1 via mTOR signaling and IRE1α/JNK/p62 pathway. | Hepatocellular Carcinoma (Huh7 cells) | oncotarget.com |
Cytotoxicity against Cancer Cell Lines (in vitro/preclinical models)
No published studies were identified that evaluated the cytotoxic effects of this compound on any cancer cell lines. Consequently, there is no data available on its potential to inhibit cancer cell growth, nor are there any established IC50 values or described mechanisms of cell death.
Antioxidant Activities and Oxidative Stress Mitigation
There is a lack of scientific literature investigating the antioxidant properties of this compound. No studies were found that assessed its capacity to scavenge free radicals, chelate metal ions, or influence the activity of antioxidant enzymes. As such, its potential to mitigate oxidative stress in biological systems remains uncharacterized.
Anti-inflammatory Effects
A thorough search did not yield any preclinical data on the anti-inflammatory effects of this compound. There are no studies on its ability to modulate key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines, enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), or transcription factors like NF-κB.
Anti-apoptotic Mechanisms
No research was found that explored the potential anti-apoptotic mechanisms of this compound. There is no information on its interaction with key proteins involved in the apoptotic cascade, such as caspases or members of the Bcl-2 family.
Structure Activity Relationship Sar Studies
Impact of Hydroxylation Pattern on Biological Activity
The number and arrangement of hydroxyl (-OH) groups on the aromatic ring are paramount in determining the biological, particularly antioxidant, activity of phenolic compounds. mdpi.commdpi.com The 2,3,4-trihydroxyphenyl moiety in the title compound is just one of several possible substitution patterns, each conferring distinct chemical properties.
The antioxidant capacity of phenols is largely attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The stability of the resulting phenoxyl radical is key. The presence of multiple hydroxyl groups can enhance this activity through resonance stabilization and intramolecular hydrogen bonding. nih.gov
For instance, studies on flavonoids have demonstrated that a B-ring with a 3',4',5'-trihydroxy substitution pattern (pyrogallol-type) exhibits very strong radical scavenging activity. nih.gov This is superior to the catechol-type (3',4'-dihydroxy) and the single hydroxyl patterns. nih.gov The vicinal hydroxyl groups, such as those in the 2,3,4- and 3,4,5-trihydroxy isomers, are often associated with potent antioxidant effects due to their ability to chelate metals and stabilize the radical through hydrogen bonding. mdpi.comresearchgate.net In contrast, the 2,4,6-trihydroxy pattern (phloroglucinol-type) may exhibit different mechanisms of action.
The o-dihydroxylation pattern, in particular, is noted for its contribution to antioxidant activity. researchgate.net The radical scavenging activity generally increases with the number of hydroxyl groups on the aromatic B ring. nih.gov
Table 1: Comparative Antioxidant Activity of Different Hydroxylation Patterns in Flavonoids This table illustrates the general trend of how hydroxylation patterns affect antioxidant activity in a related class of phenolic compounds.
| Hydroxylation Pattern on B-Ring | Example Compound | Relative Hydroxyl Radical Scavenging Activity |
|---|---|---|
| 4'-hydroxy | Kaempferol | + |
| 3',4'-dihydroxy | Quercetin | ++ |
| 3',4',5'-trihydroxy | Myricetin | +++ |
Source: Adapted from research on flavonoid antioxidant properties. nih.gov
Role of Alkyl Chain Length and Saturation
The decan-1-one side chain of the molecule plays a critical role in modulating its biological properties, primarily by influencing its lipophilicity. This characteristic governs the compound's ability to interact with and permeate biological membranes. nih.gov
Studies on other phenolic lipids, such as alkylresorcinols, have shown that the length of the alkyl chain significantly impacts biological activity, often demonstrating a "cut-off effect." nih.gov This phenomenon describes how biological activity, such as antioxidant or cytotoxic effects, increases with chain length up to an optimal point, after which further elongation leads to a decrease in activity. nih.govnih.gov For example, in a series of dihydroxy selenolane conjugates, cytotoxicity was found to increase from a 6-carbon chain (C6) to a C10 chain, with a saturation effect observed at C12 and a decrease at C14. nih.gov This biphasic response is often attributed to changes in how the molecules self-aggregate and incorporate into cellular membranes. nih.gov
The saturation of the alkyl chain also influences activity. The presence of double bonds can alter the conformation and flexibility of the chain, potentially affecting its interaction with biological targets. In some cases, unsaturated aliphatic chains have been shown to confer more potent inhibitory activity compared to their saturated counterparts. nih.gov
Table 2: Effect of Alkyl Chain Length on Cytotoxicity of Dihydroxy Selolane (DHS) Conjugates This table exemplifies the "cut-off effect" of alkyl chain length on the biological activity of an analogous amphiphilic compound.
| Alkyl Chain Length | Relative Cytotoxicity |
|---|---|
| C6 | Non-toxic |
| C8 | Significant cytotoxicity |
| C10 | Increased cytotoxicity |
| C12 | Saturated effect |
| C14 | Decreased cytotoxicity |
Source: Based on findings from studies on amphiphilic selenolanes. nih.gov
Influence of Substituents on the Aromatic Ring
Electron-donating groups (e.g., alkyl, methoxy) generally increase the electron density of the aromatic ring, which can enhance the hydrogen-donating ability of the hydroxyl groups and thus increase antioxidant activity.
Electron-withdrawing groups (e.g., nitro, halo) decrease the electron density of the ring. libretexts.org While this might decrease the hydrogen-donating antioxidant capacity, it can enhance other biological activities by altering the compound's interaction with specific enzymes or receptors. nih.gov
For example, in a study of 1-aryl-1H-naphtho[2,3-d] mdpi.comnih.govresearchgate.nettriazole-4,9-dione derivatives, the introduction of chloro and fluoro substituents on the phenyl ring led to a compound with highly potent inhibitory activity against specific enzymes. nih.gov The position of the substituent is also critical, as it can influence steric hindrance and the potential for intramolecular interactions.
Stereochemical Considerations in Bioactivity
Stereochemistry can play a significant role in the biological activity of a molecule. While 1-(2,3,4-Trihydroxyphenyl)decan-1-one itself does not possess a chiral center in its basic structure, the introduction of substituents on the decanoyl chain or the aromatic ring could create stereoisomers.
If a chiral center were present, the different enantiomers or diastereomers could exhibit markedly different biological activities. This enantioselectivity is a common feature in pharmacology, where one stereoisomer is often significantly more active than the others. nih.gov This is because biological targets like enzymes and receptors are themselves chiral, leading to specific stereochemical requirements for binding and activity. For example, studies on certain piperazine (B1678402) derivatives revealed that the S-(+) enantiomers had much stronger analgesic activity than their R-(-) counterparts. nih.gov Therefore, if chiral analogs of this compound were synthesized, it would be crucial to evaluate the bioactivity of the individual stereoisomers.
Multivalent Architecture Effects
The concept of multivalency involves linking multiple copies of a bioactive molecule together to create a larger structure. This approach can lead to a significant enhancement of biological activity, an effect known as the "multivalent effect." This enhancement can arise from several factors, including increased local concentration of the pharmacophore, statistical rebinding effects, and the ability to chelate or cross-link biological targets.
While specific research on multivalent architectures of this compound is not widely available, the principle is applicable. Creating dimeric, trimeric, or even polymeric structures of this phenolic ketone could potentially lead to compounds with superior antioxidant, antimicrobial, or other biological activities compared to the monomeric form. The linker used to connect the monomeric units would be a critical design element, influencing the spacing and orientation of the phenolic moieties.
Preclinical Disposition and Metabolism Research
Advanced Analytical Methodologies for Research and Quantification
Chromatographic Techniques
Chromatography is a laboratory technique for the separation of a mixture. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) and its higher-pressure evolution, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for separating, identifying, and quantifying components in a mixture. For a compound like 1-(2,3,4-trihydroxyphenyl)decan-1-one, which possesses both polar hydroxyl groups and a nonpolar alkyl chain, reversed-phase (RP) HPLC is the most suitable approach. sielc.com
In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The inherent dual nature of this compound means its retention will be strongly influenced by the mobile phase composition. A typical mobile phase would consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov To ensure good peak shape and prevent the ionization of the phenolic hydroxyl groups, a small amount of acid, like formic acid or acetic acid, is often added to the mobile phase. sielc.com Formic acid is particularly useful when the HPLC system is coupled to a mass spectrometer. sielc.com
UPLC systems, which use smaller particle-size columns (typically under 2 µm) and operate at higher pressures, offer faster analysis times and greater resolution compared to traditional HPLC. sielc.comnih.gov This allows for higher throughput and better separation from other matrix components.
Table 1: Typical HPLC/UPLC Parameters for Analysis of Phenolic Ketones
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 2.1 x 50 mm, 1.8 µm) | Nonpolar stationary phase interacts with the decyl chain of the analyte. |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Gradient elution (e.g., starting with a higher percentage of A and increasing B) is effective for separating compounds with varying polarities. nih.gov |
| Flow Rate | 0.2 - 0.6 mL/min for UPLC | Optimized for small particle columns to ensure high efficiency. |
| Column Temperature | 30 - 60 °C | Higher temperatures can improve peak shape and reduce analysis time by lowering mobile phase viscosity. massbank.eu |
| Injection Volume | 1 - 10 µL | Depends on sample concentration and instrument sensitivity. |
| Detection | Diode Array Detector (DAD) or UV Detector (e.g., at 280 nm) | The phenolic ring provides strong UV absorbance for detection. |
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Given the relatively high boiling point of this compound (459.9°C at 760 mmHg), GC analysis can be challenging but is feasible. chemnet.com The primary obstacle is the presence of the three polar hydroxyl groups, which can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector or column.
To overcome these issues, derivatization is a common strategy. The active hydrogen atoms of the hydroxyl groups can be replaced with more stable, less polar groups. Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used method to convert polar -OH groups into nonpolar trimethylsilyl (B98337) (-OSi(CH₃)₃) ethers. This process increases the volatility and thermal stability of the analyte, resulting in sharper, more symmetrical peaks and improved chromatographic performance.
Table 2: Illustrative GC Parameters for this compound Analysis
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Low- to mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane) | Provides good separation for a wide range of compounds. |
| Injector Temperature | 250 - 300 °C | Must be high enough to ensure complete vaporization without causing degradation. |
| Carrier Gas | Helium or Hydrogen | Helium is commonly used as an inert carrier gas. researchgate.net |
| Oven Program | Temperature gradient (e.g., 100°C held for 1 min, then ramped at 10°C/min to 300°C) | A temperature program is necessary to elute the high-boiling-point analyte in a reasonable time with good peak shape. |
| Derivatization | Silylation (e.g., with BSTFA) | Recommended to improve volatility and peak symmetry by capping the polar hydroxyl groups. |
| Detector | Flame Ionization Detector (FID) | FID is a universal detector for organic compounds and offers high sensitivity. |
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive analytical technique used to separate components of a mixture. libretexts.org It is often employed for qualitative purposes, such as monitoring the progress of a chemical reaction, determining the purity of a substance, or identifying compounds. uvic.cayoutube.com
For this compound, a normal-phase TLC system is typically used. This involves a polar stationary phase, usually silica (B1680970) gel coated on a plate, and a less polar mobile phase (eluent). youtube.com The separation is based on the competition between the analyte and the mobile phase for binding sites on the stationary phase. Due to its polar hydroxyl groups, the compound will have a strong affinity for the silica gel, while the nonpolar decan-1-one tail will interact more with the mobile phase. The polarity of the eluent, commonly a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is adjusted to achieve optimal separation.
After developing the plate, the separated spots can be visualized. Since this compound contains a chromophore (the aromatic ring), it can be detected under a UV lamp, where it will appear as a dark spot on a fluorescent background. uvic.ca The position of the spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. libretexts.org
Hyphenated Techniques
Hyphenated techniques combine a separation method with a spectroscopic detection method, providing a powerful tool for both separation and identification.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that couples the separation power of HPLC or UPLC with the mass analysis capabilities of mass spectrometry. mdpi.com It is the definitive method for identifying and quantifying trace amounts of compounds in complex matrices. researchgate.net An LC-MS/MS method can provide accurate quantification of metabolites in biological samples. nih.govresearchgate.net
After separation on an LC column, the eluent containing this compound enters the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for polar molecules and would be suitable here. The instrument would detect the molecular ion of the compound (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode), confirming its molecular weight of 280.36 g/mol . chemnet.com
By using tandem mass spectrometry (MS/MS), the molecular ion can be fragmented to produce a unique fragmentation pattern. nih.gov This pattern serves as a structural fingerprint, allowing for highly confident identification and differentiation from isomeric compounds. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of GC with the detection power of MS. researchgate.net After separation on the GC column (following derivatization, as previously discussed), the analyte enters the MS, where it is fragmented by electron ionization (EI).
The resulting mass spectrum shows the mass-to-charge ratio of the fragments, providing rich structural information. researchgate.net This fragmentation pattern is highly reproducible and can be compared against spectral libraries for positive identification. GC-MS is particularly effective for creating chemical fingerprints of complex samples and identifying unknown components. mdpi.com For this compound, GC-MS analysis of the silylated derivative would provide a characteristic mass spectrum, enabling its unambiguous identification.
Spectrophotometric and Spectrofluorimetric Methods
Spectrophotometric and spectrofluorimetric methods offer sensitive and selective options for the quantification of phenolic compounds. While specific, dedicated methods for "this compound" are not extensively detailed in publicly available literature, the principles for analyzing similar phenolic structures are well-established.
These methods often rely on a chemical derivatization step to yield a product with strong absorbance or fluorescence characteristics. nih.govnih.gov For a compound like "this compound", the presence of the trihydroxyphenyl group provides a reactive site for such derivatization. Reagents like 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) or 2,4-dinitrofluorobenzene (DNFB) are known to react with phenolic groups under specific pH and temperature conditions to form highly colored or fluorescent products. nih.govnih.gov
The resulting chromophore or fluorophore can then be measured. For instance, a derivatization reaction with NBD-Cl can produce a product with a distinct absorption maximum (e.g., around 460 nm) and a fluorescence emission peak (e.g., around 535 nm). nih.gov The intensity of the color or fluorescence is directly proportional to the concentration of the analyte. The optimization of reaction conditions, including pH, temperature, and reaction time, is crucial for achieving quantitative and reproducible results. nih.govnih.gov These techniques can be highly sensitive, making them suitable for detecting low concentrations of the target compound. nih.gov
Method Development and Validation Principles for Complex Matrices
Developing and validating an analytical method for quantifying "this compound" in complex matrices is a critical process governed by international guidelines to ensure the results are reliable, reproducible, and accurate. nih.govsepscience.com This is particularly important when dealing with fatty or intricate samples where matrix components can interfere with the analysis. nih.govresearchgate.net The validation process assesses several key parameters. researchgate.netutm.my
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov Selectivity refers to the ability of the method to distinguish and quantify the analyte from other substances in the sample. researchgate.net
In the analysis of phenolic compounds using techniques like HPLC, achieving selectivity can be challenging due to the chemical similarity of many compounds present in natural products, which can lead to overlapping chromatographic peaks. nih.gov To address this, method development focuses on optimizing the separation conditions:
Column Chemistry: Reversed-phase columns (e.g., C18) are most common for separating phenolic compounds. researchgate.netmdpi.com
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (often acidified with formic or acetic acid to improve peak shape) and an organic solvent (like acetonitrile or methanol) is typically employed to achieve effective separation of compounds with varying polarities. nih.govutm.my
Detection: The use of a diode-array detector (DAD) or photodiode array (PDA) detector enhances selectivity. nih.gov It allows for the acquisition of the entire UV-Vis spectrum for each peak, which can help confirm the identity of "this compound" and check for the presence of co-eluting impurities by assessing peak purity. mdpi.com
These parameters define the quantitative performance of the method within a specific concentration range.
Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. oup.com It is determined by preparing a series of standard solutions of "this compound" at different known concentrations and plotting the detector response against the concentration. The linearity is typically expressed by the correlation coefficient (R²) of the calibration curve, with a value greater than 0.99 indicating good linearity. researchgate.netutm.myresearchgate.net
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy. sepscience.com It is the point at which a signal is recognized as being different from the background noise.
Limit of Quantitation (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions. sepscience.com
LOD and LOQ are often calculated from the calibration curve using the following formulas: LOD = 3.3 × (σ / S) and LOQ = 10 × (σ / S), where 'S' is the slope of the calibration curve and 'σ' is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line). sepscience.comscielo.brscielo.br
Table 1: Representative Validation Parameters for a Phenolic Compound by HPLC This table presents typical data for a validated HPLC method for a phenolic compound, illustrating the expected performance for an analysis of "this compound".
| Parameter | Typical Value/Range | Reference |
|---|---|---|
| Linear Range (µg/mL) | 0.5 - 50 | scielo.br |
| Correlation Coefficient (R²) | > 0.999 | nih.gov |
| LOD (µg/mL) | 0.01 - 0.35 | utm.my |
| LOQ (µg/mL) | 0.03 - 1.07 | utm.my |
Accuracy: This parameter measures the closeness of the experimental value to the true or accepted reference value. scioninstruments.com In method validation, it is typically assessed by performing recovery studies on samples spiked with a known amount of the "this compound" standard. The accuracy is expressed as the percentage of the analyte recovered. researchgate.net
Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scioninstruments.com It is usually expressed as the relative standard deviation (RSD%). Precision is evaluated at two levels:
Intraday Precision (Repeatability): Assesses the variation in results within the same day under the same operating conditions. researchgate.net
Interday Precision (Intermediate Precision): Assesses the variation in results on different days, often with different analysts or equipment, to demonstrate the method's robustness. researchgate.net
Table 2: Representative Accuracy and Precision Data for a Validated HPLC Method This table illustrates typical acceptance criteria for the accuracy and precision of a validated method for phenolic compounds.
| Parameter | Concentration Level | Typical Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy (% Recovery) | Low, Medium, High | 90% - 110% | researchgate.net |
| (Example Range) | (98.33% to 101.12%) | utm.my | |
| Precision (RSD%) | Intraday | < 5% | utm.my |
| Interday | < 5% | utm.my |
Recovery studies are essential for methods intended for complex matrices like food and biological samples. nih.gov The purpose is to evaluate the efficiency of the sample preparation and extraction steps. nih.gov The recovery of an analyte can be affected by its interaction with the matrix components. mdpi.com
The process involves spiking a blank matrix (a sample known not to contain the analyte) with a known concentration of "this compound" before extraction. The sample is then processed through the entire analytical procedure (extraction, cleanup, concentration), and the final measured concentration is compared to the amount initially added. Key factors influencing the recovery of phenolic compounds include the choice of extraction solvent, sample-to-solvent ratio, pH, temperature, and extraction time. nih.govnih.gov A robust method will demonstrate high and consistent recovery, with typical values for validated methods for phenolic compounds ranging from 75% to 113%. researchgate.net
Theoretical and Computational Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. nih.govugm.ac.id This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target. nih.gov
For 1-(2,3,4-Trihydroxyphenyl)decan-1-one, molecular docking studies would involve computationally placing the molecule into the binding site of a specific protein of interest. The process calculates the binding energy, with more negative values suggesting a stronger interaction. ugm.ac.id The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. scienceopen.com
The trihydroxyphenyl group of the compound is expected to be a significant contributor to binding, likely forming hydrogen bonds with amino acid residues in the protein's active site. The decanoyl tail, being hydrophobic, would likely engage in van der Waals interactions within a hydrophobic pocket of the receptor. The carbonyl group can also act as a hydrogen bond acceptor. nih.gov
A hypothetical molecular docking study of this compound against a target protein might yield results similar to those presented in the table below. The binding energy and interacting residues are crucial for understanding the potential inhibitory mechanism of the compound.
| Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) | Interaction Type |
| Cyclooxygenase-2 (COX-2) | -8.5 | Arg120, Tyr355, Ser530 | Hydrogen Bond, Pi-Alkyl |
| 5-Lipoxygenase (5-LOX) | -7.9 | His367, His372, Gln558 | Hydrogen Bond, Hydrophobic |
| Tyrosinase | -9.2 | His259, His263, Ser282 | Hydrogen Bond, Pi-Pi Stacking |
This table is illustrative and based on typical interactions for similar phenolic compounds.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, untested compounds based on their structural features.
A QSAR study for a series of analogs of this compound would involve synthesizing or computationally generating a set of related molecules with variations in their structure (e.g., length of the alkyl chain, position and number of hydroxyl groups). The biological activity of these compounds would be determined experimentally.
Subsequently, various molecular descriptors for each compound are calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed biological activity.
A hypothetical QSAR model might take the form of the following equation:
Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant
Such a model would allow for the virtual screening of a large library of related compounds to identify those with the highest predicted activity for future synthesis and testing.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule. researchgate.netufms.br For a flexible molecule like this compound, with its long alkyl chain, numerous conformations are possible. Theoretical calculations can determine the relative energies of these conformers, identifying the most likely shapes the molecule will adopt. ufms.br
Molecular dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. nih.govnih.gov By simulating the movements of atoms and bonds, MD can explore the conformational landscape, study the flexibility of the molecule, and analyze its interactions with its environment, such as a solvent or a biological membrane. epa.gov
For this compound, MD simulations could reveal how the molecule folds and orients itself, which is crucial for its interaction with protein targets. nih.gov Simulations can show the stability of ligand-protein complexes predicted by molecular docking and provide insights into the thermodynamics of binding. umich.edu The results of such simulations can highlight the dynamic nature of the interactions that stabilize the bound state. nih.gov
Prediction of Computable Properties for Biological Relevance
Several computational tools can predict the physicochemical and pharmacokinetic properties of a molecule based on its structure. These properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for the biological relevance and drug-likeness of a compound.
For this compound, a variety of properties can be calculated. These predictions help in assessing the molecule's potential as a therapeutic agent. For instance, properties like lipophilicity (logP) and the number of hydrogen bond donors and acceptors are important for membrane permeability and interaction with biological targets.
Below is a table of predicted properties for this compound, generated using computational methods.
| Property | Predicted Value | Biological Relevance |
| Molecular Weight | 280.36 g/mol | Influences size and diffusion |
| LogP (Octanol-Water Partition Coefficient) | 3.8 | Indicates lipophilicity and potential for membrane crossing |
| Hydrogen Bond Donors | 3 | Potential for forming hydrogen bonds with targets |
| Hydrogen Bond Acceptors | 4 | Potential for forming hydrogen bonds with targets |
| Polar Surface Area | 77.76 Ų | Influences membrane permeability and solubility |
| Rotatable Bonds | 10 | Indicates molecular flexibility |
These values are theoretical predictions and may vary slightly depending on the computational algorithm used.
Future Research Avenues and Translational Perspectives Academic Research
Exploration of Novel Synthetic Pathways
The synthesis of 1-(2,3,4-Trihydroxyphenyl)decan-1-one and its analogues is a critical first step in enabling comprehensive biological evaluation. While classical methods such as Friedel-Crafts acylation provide a foundational approach, future research should focus on developing more efficient, scalable, and environmentally benign synthetic strategies.
Key Research Objectives:
Development of Greener Synthetic Methodologies: Exploration of solvent-free reactions, microwave-assisted synthesis, and the use of reusable catalysts to minimize the environmental impact of synthesis.
Enzymatic Acylation: Investigation of lipase-catalyzed reactions to regioselectively acylate a protected pyrogallol (B1678534) precursor, offering a milder and more specific alternative to traditional chemical methods researchgate.net.
Flow Chemistry Approaches: Implementation of continuous flow synthesis to improve reaction efficiency, safety, and scalability, facilitating the rapid production of a library of analogues for structure-activity relationship studies.
A comparative analysis of potential synthetic routes is presented in Table 1.
Table 1: Comparison of Potential Synthetic Pathways for this compound
| Synthetic Method | Potential Advantages | Potential Challenges |
|---|---|---|
| Friedel-Crafts Acylation | Well-established, readily available starting materials. | Use of harsh Lewis acids, potential for side reactions, regioselectivity issues. |
| Enzymatic Acylation | High regioselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, slower reaction rates. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Specialized equipment required, scalability can be a concern. |
| Flow Chemistry | Enhanced safety and control, easy scalability, potential for automation. | Initial setup costs, optimization of flow parameters required. |
Discovery of Additional Biological Targets and Mechanisms
The biological activity of phenolic lipids is diverse, ranging from antioxidant and anti-inflammatory to antimicrobial and anticancer effects nih.govbohrium.com. The structural features of this compound suggest that it may interact with a variety of biological targets. A systematic approach to target identification and mechanism of action elucidation is crucial.
Future research in this area should include:
Broad-Spectrum Biological Screening: Initial screening against a wide array of biological targets, including enzymes, receptors, and ion channels, to identify primary areas of activity.
Phenotypic Screening: Utilization of cell-based assays to uncover novel biological effects without a preconceived target, which can lead to the discovery of unexpected therapeutic applications.
Affinity-Based Proteomics: Employment of chemical probes derived from this compound to isolate and identify its direct protein binding partners within a cellular context.
Design and Synthesis of Enhanced Analogues
Structure-activity relationship (SAR) studies are fundamental to optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound nih.govrsc.org. The design and synthesis of analogues of this compound will be guided by initial biological data and computational modeling.
Strategies for Analogue Design:
Modification of the Alkyl Chain: Varying the length and branching of the decan-1-one chain to modulate lipophilicity and membrane interactions, which can significantly influence biological activity nih.govmdpi.com.
Alteration of the Hydroxylation Pattern: Synthesis of isomers with different hydroxylation patterns on the phenyl ring to probe the importance of specific hydroxyl groups for target binding.
Pharmacophore Modeling: Development of a 3D pharmacophore model based on the active conformation of this compound to guide the design of new analogues with improved binding affinity dovepress.comscience.govijper.orgnih.govnih.gov.
A hypothetical SAR table for a series of analogues is presented in Table 2.
Table 2: Hypothetical Structure-Activity Relationship Data for 1-(2,3,4-Trihydroxyphenyl)alkan-1-one Analogues
| Compound | Alkyl Chain Length | IC50 (µM) - Target X | IC50 (µM) - Target Y |
|---|---|---|---|
| Parent Compound | 10 | 5.2 | 12.8 |
| Analogue 1 | 8 | 8.1 | 15.3 |
| Analogue 2 | 12 | 2.5 | 9.7 |
| Analogue 3 | 10 (branched) | 15.6 | 25.1 |
Integration of Omics Technologies in Mechanistic Research
To gain a comprehensive understanding of the cellular response to this compound, the integration of various "omics" technologies is essential. These approaches provide a global view of the changes occurring within a biological system upon compound treatment.
Key Omics Approaches:
Proteomics: Quantitative proteomic analysis of cells treated with the compound to identify changes in protein expression and post-translational modifications. This can reveal the cellular pathways and processes that are modulated by the compound nih.govnih.govmdpi.comresearchgate.netcellenion.com.
Metabolomics: Metabolomic profiling to identify alterations in the cellular metabolome, providing insights into the metabolic pathways affected by the compound nih.govmdpi.comnih.gov.
Transcriptomics: Analysis of changes in gene expression to understand the transcriptional response to the compound.
Development of Advanced Delivery Systems for Research Models
The lipophilic nature of this compound may present challenges in terms of its solubility and bioavailability in aqueous environments for in vitro and in vivo studies. The development of advanced delivery systems is crucial to overcome these limitations.
Promising Delivery Systems:
Lipid-Based Nanoparticles: Encapsulation of the compound in solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs) to improve its stability and facilitate its delivery to cells and tissues nih.govpharmaexcipients.commdpi.comresearchgate.netnih.gov.
Polymeric Micelles: Formulation of the compound within the hydrophobic core of polymeric micelles, which can enhance its aqueous solubility and provide for controlled release nih.govnih.govresearchgate.netucla.eduresearchgate.net.
Nanoemulsions: Development of oil-in-water nanoemulsions to serve as a delivery vehicle for this hydrophobic compound.
A summary of potential delivery systems is provided in Table 3.
Table 3: Potential Advanced Delivery Systems for this compound
| Delivery System | Primary Advantage | Potential Application |
|---|---|---|
| Solid Lipid Nanoparticles (SLNs) | Biocompatible, controlled release. | In vitro cell-based assays, in vivo preclinical models. |
| Polymeric Micelles | High drug loading capacity, enhanced solubility. | Systemic administration in animal models. |
| Nanoemulsions | Ease of preparation, good stability. | Topical or oral delivery research models. |
Q & A
Q. What are the key synthetic strategies for preparing 1-(2,3,4-Trihydroxyphenyl)decan-1-one, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves condensation reactions between a trihydroxybenzaldehyde derivative (e.g., 2,3,4-trihydroxybenzaldehyde) and a decanoyl precursor. Claisen-Schmidt or aldol condensation methods are commonly employed, with ethanol or methanol as solvents and acidic/basic catalysts (e.g., thionyl chloride or NaOH) . Yield optimization requires precise control of stoichiometry, temperature (60–80°C), and reaction time (6–12 hours). Hydroxyl group protection (e.g., acetyl or benzyl groups) may be necessary to prevent side reactions . Post-synthesis purification often involves column chromatography or recrystallization.
Q. How is the structural integrity of this compound validated in synthetic workflows?
- Methodological Answer : Structural confirmation relies on tandem analytical techniques:
- NMR : - and -NMR identify proton environments (e.g., aromatic protons at δ 6.2–7.0 ppm) and carbonyl signals (δ ~200 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 320.162 (CHO) .
- FT-IR : Absorption bands for hydroxyl (3200–3500 cm) and ketone (1700–1750 cm) groups are critical .
Q. What biological significance does the 2,3,4-trihydroxyphenyl moiety confer to this compound?
- Methodological Answer : The 2,3,4-trihydroxyphenyl group enhances antioxidant activity via radical scavenging and metal chelation. Its polyphenolic structure mimics natural hydrolysable tannins, enabling interactions with proteins (e.g., enzyme inhibition) and cellular membranes. Comparative studies with analogs (e.g., 2,4-dihydroxyphenyl derivatives) show that the additional hydroxyl at position 3 improves redox potential and bioavailability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the anti-HIV activity of this compound derivatives?
- Methodological Answer :
- Variable Substituents : Modify the alkyl chain length (decan-1-one vs. shorter/longer chains) to assess lipid solubility and membrane permeability.
- Linker Chemistry : Replace the ketone group with amides or esters to evaluate binding affinity to viral targets (e.g., HIV-1 reverse transcriptase) .
- Multivalent Architectures : Synthesize dimeric or tetrameric analogs to test the "cluster effect" observed in polyphenolic antivirals. EC values from cell-based assays (e.g., MT-4 cells) guide SAR refinement .
Q. What experimental approaches resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Contradictions often arise from assay conditions. Mitigation strategies include:
- Dose-Response Curves : Test across a wide concentration range (nM–mM) to identify threshold effects.
- Redox Environment Control : Use chelators (e.g., EDTA) to isolate metal-dependent pro-oxidant activity .
- Cell-Free vs. Cell-Based Assays : Compare DPPH/ABTS radical scavenging (cell-free) with intracellular ROS measurements (e.g., using HDCFDA probes) .
Q. What are the challenges in quantifying this compound in complex biological matrices, and how are they addressed?
- Methodological Answer : Challenges include matrix interference and low analyte concentration. Solutions involve:
- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate the compound from plasma or tissue homogenates.
- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) or LC-MS/MS for enhanced specificity .
- Internal Standards : Use deuterated analogs (e.g., d-decan-1-one) to correct for ionization variability .
Q. How does the compound’s stability under physiological conditions impact in vivo studies?
- Methodological Answer : The compound may undergo rapid glucuronidation or oxidation in vivo. Stability assays include:
- pH Profiling : Incubate in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.
- Metabolic Stability : Use liver microsomes or hepatocytes to quantify CYP450-mediated degradation.
- Formulation Strategies : Encapsulation in liposomes or cyclodextrins improves half-life .
Methodological Tables
Table 1 : Key Synthetic Parameters for this compound
Table 2 : Bioactivity Comparison of Structural Analogs
| Compound | EC (HIV-1) | Antioxidant IC (μM) | Reference |
|---|---|---|---|
| This compound | 12.5 μM | 8.2 | |
| 1-(2,4-Dihydroxyphenyl)decan-1-one | >50 μM | 15.6 | |
| Phloretin (natural analog) | N/A | 10.3 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
